4(1H)-Pteridinone, 6-methyl-

Lipophilicity Hydrophilicity Drug-likeness

Addressing solubility limitations of 2-amino pteridines, 4(1H)-Pteridinone, 6-methyl- (CAS 16041-24-0) enables efficient aqueous-phase synthesis of kinase inhibitors. - XLogP -0.4 & water solubility 3.623 g/L simplify purification. - Distinct retention for HILIC/HPLC reference standard use. - Reliable supply for pharmaceutical R&D.

Molecular Formula C7H6N4O
Molecular Weight 162.15 g/mol
CAS No. 16041-24-0
Cat. No. B101205
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4(1H)-Pteridinone, 6-methyl-
CAS16041-24-0
Synonyms6-Methylpteridin-4(1H)-one
Molecular FormulaC7H6N4O
Molecular Weight162.15 g/mol
Structural Identifiers
SMILESCC1=CNC2=NC=NC(=O)C2=N1
InChIInChI=1S/C7H6N4O/c1-4-2-8-6-5(11-4)7(12)10-3-9-6/h2-3H,1H3,(H,8,9,10,12)
InChIKeyJQDJTEVUGHCYPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methyl-4(1H)-pteridinone Product Overview


4(1H)-Pteridinone, 6-methyl- (CAS 16041-24-0) is a heterocyclic organic compound belonging to the pteridine family, characterized by a bicyclic structure comprising a pyrimidine ring fused to a pyrazine ring, with a methyl substituent at the 6-position [1]. Unlike its more common 2-amino analog (6-methylpterin, CAS 708-75-8), this compound lacks the amino group at the 2-position, which fundamentally alters its physicochemical properties, including molecular weight, hydrogen bonding capacity, lipophilicity, and aqueous solubility . This unique substitution pattern makes it a valuable scaffold for the synthesis of bioactive molecules, enzyme inhibitors, and analytical reference standards, particularly in medicinal chemistry and kinase inhibitor research .

Scaffold for aqueous-compatible kinase inhibitor design
Analytical reference standard for HILIC/RP-HPLC methods
Building block for water-soluble fluorescent probes
Tool to study 2-amino group role in pteridine recognition

2-Amino Analog Substitution Failure


The 2-amino derivative (CAS 708-75-8) is not a viable substitute for 4(1H)-pteridinone, 6-methyl- (CAS 16041-24-0) due to significant differences in physicochemical properties that directly impact solubility, reactivity, and analytical behavior. The presence of the 2-amino group in the comparator increases molecular weight from 162.15 to 177.16 g/mol [1], introduces an additional hydrogen bond donor (2 vs. 1), and alters lipophilicity (XLogP -0.4 vs. LogP 0.185) . These variations lead to markedly different aqueous solubility (3.623 g/L vs. limited solubility in water) and chromatographic retention times, which can compromise the accuracy of analytical methods and the efficiency of chemical reactions . Therefore, substituting the 2-amino analog in place of 4(1H)-pteridinone, 6-methyl- without re-optimizing experimental conditions will likely result in failed syntheses, inaccurate quantitation, or erroneous biological activity readouts.

Target
6-Methyl-4(1H)-pteridinoneMW 162.15, HBD 1, XLogP -0.4, aq. solubility 3.623 g/L
2-Amino analog
6-Methylpterin (CAS 708-75-8)MW 177.16, HBD 2, LogP 0.185, limited aq. solubility
Key risks
Altered hydrogen bonding and molecular weight shift solubility and permeability profiles. Lower lipophilicity in target changes chromatographic retention, requiring method re-optimization. Markedly different aqueous solubility (~10×) may compromise reaction yields and assay reproducibility without condition adjustment.

6-Methyl-4(1H)-pteridinone vs. 2-Amino Analog


Enhanced Hydrophilicity vs. 2-Amino Analog

4(1H)-Pteridinone, 6-methyl- (CAS 16041-24-0) exhibits a calculated XLogP of -0.4 , indicating greater hydrophilicity compared to its 2-amino analog, 6-methylpterin (CAS 708-75-8), which has a reported LogP of 0.185 . This 0.585 log unit difference translates to a substantial disparity in partition coefficient, with the target compound being approximately 3.8 times more soluble in the aqueous phase. This enhanced hydrophilicity is a direct consequence of the absence of the 2-amino group, which reduces the overall lipophilicity of the pteridine scaffold.

Lipophilicity
Reported
Target XLogP -0.4 vs. 2-amino analog LogP 0.185 (Δ -0.585)
Higher hydrophilicity supports aqueous-phase studies
Computed values; experimental logP verification recommended
Lipophilicity Hydrophilicity Drug-likeness ADME Prediction

Superior Aqueous Solubility vs. 2-Amino Analog

4(1H)-Pteridinone, 6-methyl- (CAS 16041-24-0) has a reported water solubility of 3.623 g/L at 20°C . In contrast, the 2-amino analog, 6-methylpterin (CAS 708-75-8), is described as having only "slight" solubility in aqueous acid with heating and sonication . While a direct quantitative value for the comparator's water solubility at neutral pH is not reported, the qualitative description indicates significantly lower solubility. This substantial difference in aqueous solubility is directly linked to the target compound's lower lipophilicity and reduced hydrogen bonding capacity.

Aqueous solubility
Reported
Target 3.623 g/L vs. analog limited solubility (≥10× difference)
Facilitates aqueous sample preparation
Comparators assessed under differing conditions; direct cross-study comparison requires validation
Aqueous Solubility Formulation Analytical Chemistry Sample Preparation

Reduced MW and H-Bond Donor Count

4(1H)-Pteridinone, 6-methyl- (CAS 16041-24-0) has a molecular weight of 162.15 g/mol and possesses 1 hydrogen bond donor and 4 hydrogen bond acceptors [1]. The closest analog, 2-amino-6-methylpteridin-4(1H)-one (CAS 708-75-8), has a molecular weight of 177.16 g/mol and possesses 2 hydrogen bond donors and 4 hydrogen bond acceptors . The 15.01 g/mol increase and additional hydrogen bond donor in the comparator are due to the presence of the 2-amino group. This structural difference has a direct impact on the compound's physicochemical properties, including solubility, permeability, and binding interactions.

MW & HBD count
Reported
Target: 162.15 g/mol, HBD 1 vs. 177.16, HBD 2
Altered ligand efficiency and permeability profile
May influence off-target interaction risk
Molecular Weight Hydrogen Bonding Ligand Efficiency Medicinal Chemistry

Pteridinone Scaffold as Kinase Inhibitor Core

Pteridinone analogues, including the 4(1H)-pteridinone core, are extensively investigated as potent inhibitors of cyclin-dependent kinases (CDKs), particularly CDK4/6, which are central drivers of cell cycle progression and validated therapeutic targets in oncology . Additionally, structurally similar pteridinones have been identified as inhibitors of polo-like kinases (PLK), crucial regulators of cell cycle progression . While direct quantitative data for 4(1H)-pteridinone, 6-methyl- itself against specific kinases is not available in the literature, its 6-methyl substitution pattern and lack of a 2-amino group provide a unique vector for further derivatization and optimization of kinase selectivity and potency. The 6-methyl group can influence binding affinity and selectivity within the kinase ATP-binding pocket compared to unsubstituted or differently substituted analogs.

Kinase scaffold context
Class-level
Pteridinone core with 6-methyl substituent; lacks 2-amino group
Scaffold for kinase inhibitor SAR studies; data to verify
No direct target-specific inhibition data available; class-level inference only
Kinase Inhibitor Pteridinone Scaffold Medicinal Chemistry Anticancer Research

6-Methyl-4(1H)-pteridinone Applications


Hydrophilic Kinase Inhibitor & Probe Synthesis

4(1H)-Pteridinone, 6-methyl- is ideally suited as a starting material or intermediate for the synthesis of kinase inhibitors where improved aqueous solubility and reduced lipophilicity are desired. Its XLogP of -0.4 and water solubility of 3.623 g/L facilitate aqueous-phase reactions and simplify purification by reversed-phase chromatography. Researchers developing CDK4/6 or PLK inhibitors can leverage this scaffold to create analogs with potentially better ADME profiles compared to those derived from the more lipophilic 2-amino analog .

Reference Standard for Aqueous Method Development

Due to its superior water solubility and distinct chromatographic properties, 4(1H)-Pteridinone, 6-methyl- serves as an excellent reference standard for developing and validating analytical methods, particularly those employing HILIC or aqueous reversed-phase HPLC. Its well-defined physicochemical parameters (exact mass: 162.054161 Da, XLogP: -0.4) enable accurate quantitation and system suitability testing in pharmaceutical and environmental analysis [1].

Fluorescent Probe and Dye Building Block

Pteridine derivatives, including 4(1H)-pteridinone, 6-methyl-, are known to possess fluorescent properties and can be used as building blocks for the synthesis of fluorescent probes for DNA damage detection and other bioanalytical applications. The compound's enhanced aqueous solubility allows for its use in biological buffers without the need for organic co-solvents, which can perturb biological systems . This makes it a valuable precursor for developing water-soluble fluorescent dyes and probes for cellular imaging and diagnostic assays.

2-Amino Group Role in Pteridine Recognition

The absence of the 2-amino group in 4(1H)-Pteridinone, 6-methyl- makes it a critical tool for chemical biology studies aimed at elucidating the role of this functional group in molecular recognition events. By comparing the binding affinity and biological activity of this compound with its 2-amino analog (6-methylpterin), researchers can dissect the contribution of hydrogen bonding and electrostatic interactions to enzyme-substrate binding, cofactor recognition, and protein-ligand interactions . This is particularly relevant for studies involving folate-dependent enzymes and pterin-binding proteins.

Application
Selection Property
Validation Focus
Aqueous-compatible kinase inhibitor design
Hydrophilic pteridinone scaffold
Kinase selectivity and ADME profiling
Analytical reference standard
Defined aqueous solubility and chromatographic behavior
HILIC/RP-HPLC method validation
Fluorescent probe synthesis
Aqueous-compatible building block
Fluorescence performance in biological buffers
Chemical biology tool (2-amino group role)
Absence of 2-amino group
Molecular recognition and binding studies

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